Olivil monoacetate
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Overview
Description
Olivil monoacetate is a lignan, a type of phenylpropanoid, found in various plant species such as Gymnosporia varialilis Loes and Valeriana officinalis . It is known for its unique chemical structure and potential biological activities, making it a subject of interest in scientific research.
Preparation Methods
Olivil monoacetate can be synthesized through the esterification of olivil with acetic acid . The process involves extracting olivil from plant sources, such as olive leaves, and then reacting it with acetic acid under specific conditions to form this compound. The exact reaction conditions and industrial production methods are still under research and development .
Chemical Reactions Analysis
Olivil monoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Olivil monoacetate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of lignans and their chemical properties.
Biology: Its biological activities, such as antioxidant properties, are studied for potential health benefits.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of olivil monoacetate involves its interaction with various molecular targets and pathways. It exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress . The specific molecular targets and pathways are still being investigated, but its effects are believed to be mediated through its phenolic structure and ability to donate hydrogen atoms .
Comparison with Similar Compounds
Olivil monoacetate is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:
Pinoresinol: Another lignan with antioxidant properties.
Syringaresinol: Known for its anti-inflammatory effects.
Cycloolivil: Exhibits similar antioxidant activities. These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
1016974-78-9 |
---|---|
Molecular Formula |
C22H26O8 |
Appearance |
Powder |
Origin of Product |
United States |
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